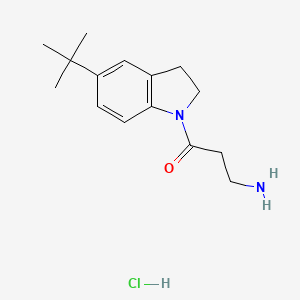
3-Amino-1-(5-tert-butyl-2,3-dihydroindol-1-yl)propan-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(5-tert-butyl-2,3-dihydroindol-1-yl)propan-1-one;hydrochloride is a chemical compound that is commonly used in scientific research. This compound is also known as A-366, and it is a potent and selective inhibitor of the bromodomain and extraterminal domain (BET) family of proteins. BET proteins play a critical role in gene expression regulation, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular diseases.
Mechanism of Action
3-Amino-1-(5-tert-butyl-2,3-dihydroindol-1-yl)propan-1-one;hydrochloride is a potent and selective inhibitor of the bromodomain and extraterminal domain (BET) family of proteins. BET proteins are involved in the regulation of gene expression by binding to acetylated lysine residues on histones and recruiting transcriptional machinery. A-366 binds to the bromodomain of BET proteins and prevents their interaction with acetylated histones, leading to the inhibition of gene transcription.
Biochemical and Physiological Effects
The inhibition of BET proteins by this compound has been shown to have various biochemical and physiological effects. A-366 has been shown to inhibit the growth of cancer cells in vitro and in vivo by suppressing the expression of oncogenes. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, A-366 has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.
Advantages and Limitations for Lab Experiments
3-Amino-1-(5-tert-butyl-2,3-dihydroindol-1-yl)propan-1-one;hydrochloride has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of BET proteins, which makes it an ideal tool for studying the role of BET proteins in various biological processes. A-366 has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, A-366 has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet known. In addition, the synthesis of A-366 is complex and requires specialized equipment and expertise.
Future Directions
There are several future directions for the study of 3-Amino-1-(5-tert-butyl-2,3-dihydroindol-1-yl)propan-1-one;hydrochloride. One direction is the identification of new therapeutic targets for BET protein inhibition. BET proteins have been implicated in various diseases, and the identification of new therapeutic targets could lead to the development of new treatments. Another direction is the development of new BET protein inhibitors with improved pharmacokinetic properties and reduced toxicity. Finally, the study of the long-term effects of BET protein inhibition by A-366 could lead to a better understanding of the role of BET proteins in various biological processes.
Synthesis Methods
The synthesis of 3-Amino-1-(5-tert-butyl-2,3-dihydroindol-1-yl)propan-1-one;hydrochloride involves the reaction of 5-tert-butyl-2,3-dihydroindol-1-amine with ethyl 2-bromoacetate, followed by the hydrolysis of the resulting ethyl 2-(5-tert-butyl-2,3-dihydroindol-1-yl)acetate with hydrochloric acid. The final product is obtained as a hydrochloride salt.
Scientific Research Applications
3-Amino-1-(5-tert-butyl-2,3-dihydroindol-1-yl)propan-1-one;hydrochloride has been extensively used in scientific research as a tool compound to investigate the role of BET proteins in various biological processes. BET proteins are involved in the regulation of gene expression, and their inhibition has been shown to have therapeutic potential in the treatment of cancer, inflammation, and cardiovascular diseases. A-366 has been used to study the role of BET proteins in these diseases and to identify potential therapeutic targets.
properties
IUPAC Name |
3-amino-1-(5-tert-butyl-2,3-dihydroindol-1-yl)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-15(2,3)12-4-5-13-11(10-12)7-9-17(13)14(18)6-8-16;/h4-5,10H,6-9,16H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNFDWNBDWUFRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(CC2)C(=O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid](/img/structure/B7640526.png)

![1-Amino-3-[[methyl(propyl)sulfamoyl]amino]propane;hydrochloride](/img/structure/B7640552.png)
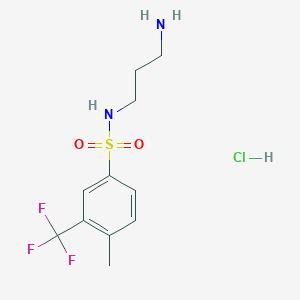
![2-Propan-2-yl-5-[(3-thiophen-2-ylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7640570.png)

![5-(furan-2-yl)-N-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7640588.png)
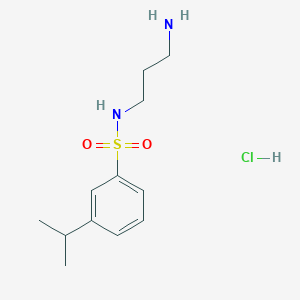
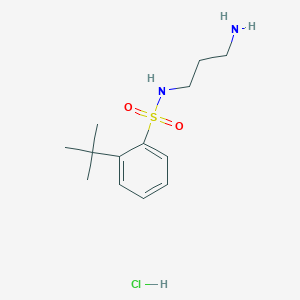
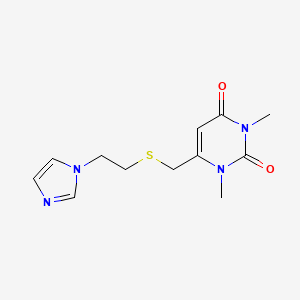
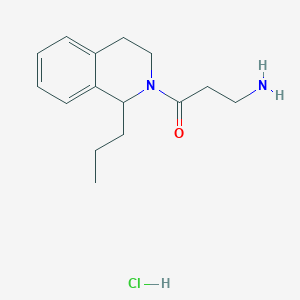
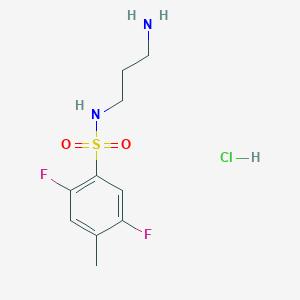

![6-[4-Anilino-4-(hydroxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7640646.png)